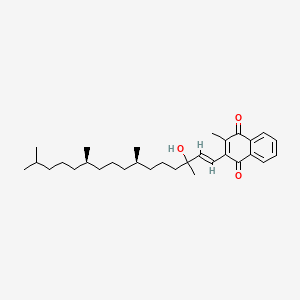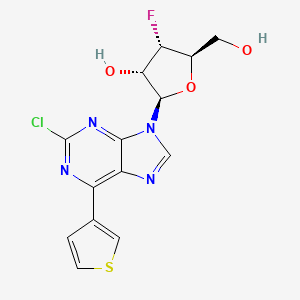![molecular formula C19H23NO3 B15294121 [4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Diethylamino)ethoxy]phenylmethanone is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol. It is an intermediate in the synthesis of 4-Hydroxy-clomiphene, a non-steroidal estrogen antagonist that reduces the growth rate of T47D human breast cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Diethylamino)ethoxy]phenylmethanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(Diethylamino)ethoxy]phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its role in cancer treatment, particularly in reducing the growth rate of breast cancer cells.
Mecanismo De Acción
The mechanism of action of 4-[2-(Diethylamino)ethoxy]phenylmethanone involves its interaction with estrogen receptors. As an intermediate in the synthesis of 4-Hydroxy-clomiphene, it acts as a non-steroidal estrogen antagonist, binding to estrogen receptors and inhibiting their activity. This leads to a reduction in the growth rate of estrogen-dependent cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-clomiphene: A non-steroidal estrogen antagonist.
Tamoxifen: Another non-steroidal estrogen antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator.
Uniqueness
4-[2-(Diethylamino)ethoxy]phenylmethanone is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of 4-Hydroxy-clomiphene. Its ability to reduce the growth rate of T47D human breast cancer cells makes it a valuable compound in cancer research and treatment.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
[4-[2-(diethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-18-11-7-16(8-12-18)19(22)15-5-9-17(21)10-6-15/h5-12,21H,3-4,13-14H2,1-2H3 |
Clave InChI |
BILVUIZOUKMTMR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
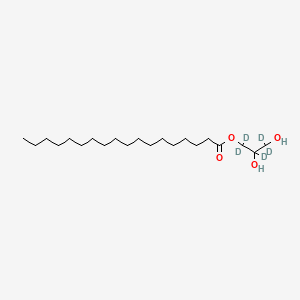
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
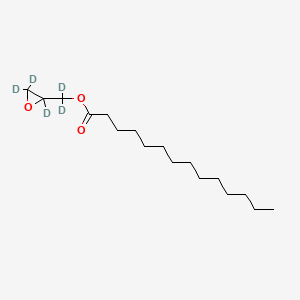
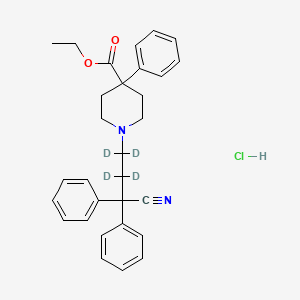
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
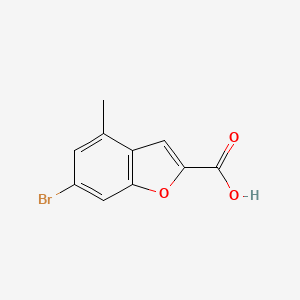

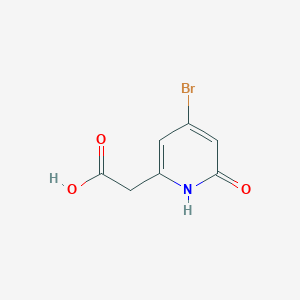
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
